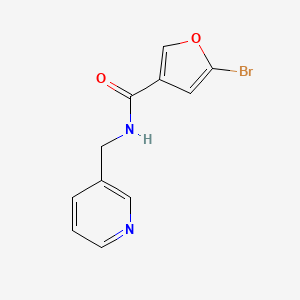![molecular formula C18H17N3O B7470799 4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470799.png)
4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile, also known as DIQ, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which plays an important role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
CK2 is a serine/threonine protein kinase that phosphorylates a wide range of substrates involved in various cellular processes. 4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile inhibits CK2 by binding to the ATP-binding site of the enzyme and blocking the access of ATP to the catalytic site. This leads to a decrease in CK2 activity and downstream signaling pathways, resulting in cell cycle arrest and apoptosis in cancer cells. 4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile has been shown to be a selective inhibitor of CK2, with little or no effect on other protein kinases.
Biochemical and Physiological Effects:
4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a therapeutic agent for cancer. In addition, 4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile has been shown to modulate the DNA damage response and chromatin remodeling, suggesting that it may have broader implications in the field of epigenetics and gene regulation.
実験室実験の利点と制限
4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile has several advantages as a tool compound for studying CK2 and its downstream signaling pathways. It is a potent and selective inhibitor of CK2, with little or no effect on other protein kinases. It has been extensively characterized in vitro and in vivo, and its mechanism of action is well understood. However, 4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile also has several limitations. It is a small molecule inhibitor that may have off-target effects, and its efficacy and toxicity may vary depending on the cell type and experimental conditions. In addition, 4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile is not suitable for clinical use due to its poor pharmacokinetic properties and lack of selectivity for cancer cells.
将来の方向性
For 4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile research include the development of more potent and selective CK2 inhibitors, the identification of new CK2 substrates and downstream signaling pathways, and the validation of CK2 as a therapeutic target for cancer. In addition, the use of 4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile as a chemical probe for epigenetic and gene regulation studies may lead to the discovery of new targets and pathways for drug development.
合成法
4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile can be synthesized by the reaction of 4-aminobenzonitrile with 2-oxoethyl-3,4-dihydroisoquinoline-1-carboxylate in the presence of a base catalyst. The reaction proceeds via nucleophilic addition of the primary amine to the carbonyl group of the ester, followed by cyclization of the intermediate to form the isoquinoline ring. The resulting product is then treated with acetic anhydride to form the acetyl derivative of 4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile, which is more stable and easier to handle than the free base.
科学的研究の応用
4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile has been used extensively in scientific research as a tool compound to study the role of CK2 in various biological processes. It has been shown to inhibit CK2 activity in vitro and in vivo, and to induce cell cycle arrest and apoptosis in cancer cells. 4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile has also been used to study the role of CK2 in DNA damage response, chromatin remodeling, and transcriptional regulation. In addition, 4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile has been used as a chemical probe to identify new CK2 substrates and to validate the specificity of CK2 inhibitors.
特性
IUPAC Name |
4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c19-11-14-5-7-17(8-6-14)20-12-18(22)21-10-9-15-3-1-2-4-16(15)13-21/h1-8,20H,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLGRNYYMQXNPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CNC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluorophenyl)methanone](/img/structure/B7470740.png)

![Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7470762.png)

![2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7470779.png)

![1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7470791.png)



![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one](/img/structure/B7470825.png)